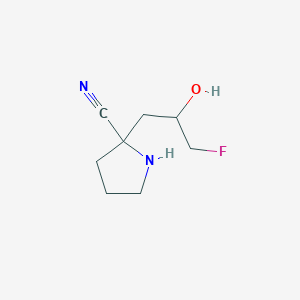
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₃FN₂O It is characterized by the presence of a pyrrolidine ring substituted with a fluoro-hydroxypropyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with fluoro-hydroxypropyl intermediates. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a fluoro-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).
Reduction: Formation of a primary amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro-hydroxypropyl group can enhance the compound’s binding affinity to specific targets, while the nitrile group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: A pyridine derivative with similar functional groups.
2-Fluoro-3-hydroxypropylpyrrolidine: A pyrrolidine derivative with a similar substitution pattern.
2-Hydroxy-4-fluorobutyronitrile: A butyronitrile derivative with similar functional groups.
Uniqueness
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile is unique due to its specific combination of a pyrrolidine ring, a fluoro-hydroxypropyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H13FN2O |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-(3-fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C8H13FN2O/c9-5-7(12)4-8(6-10)2-1-3-11-8/h7,11-12H,1-5H2 |
InChI Key |
SRMJTKJQTGMZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC(CF)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















